
2-Chloro-3-oxobutyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-oxobutyl acetate is an organic compound with the molecular formula C6H9ClO3 It is a derivative of butyl acetate, where a chlorine atom and a keto group are introduced into the butyl acetate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-oxobutyl acetate typically involves the chlorination of 3-oxobutyl acetate. One common method is the reaction of 3-oxobutyl acetate with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
2-Chloro-3-oxobutyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, ethers, or thioethers.
Reduction: The major product is 2-chloro-3-hydroxybutyl acetate.
Oxidation: Products include 2-chloro-3-oxobutyric acid or other oxidized derivatives.
科学研究应用
2-Chloro-3-oxobutyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of 2-Chloro-3-oxobutyl acetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the keto group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
Butyl acetate: The parent compound, which lacks the chlorine atom and the keto group.
3-Oxobutyl acetate: Similar structure but without the chlorine atom.
2-Chloro-3-hydroxybutyl acetate: A reduced form of 2-Chloro-3-oxobutyl acetate.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a keto group, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
648432-76-2 |
|---|---|
分子式 |
C6H9ClO3 |
分子量 |
164.59 g/mol |
IUPAC 名称 |
(2-chloro-3-oxobutyl) acetate |
InChI |
InChI=1S/C6H9ClO3/c1-4(8)6(7)3-10-5(2)9/h6H,3H2,1-2H3 |
InChI 键 |
WBOOXIGZTABOGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(COC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
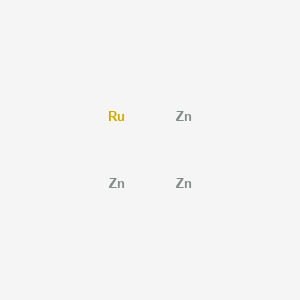

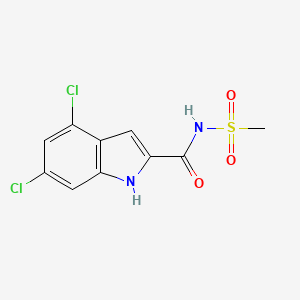
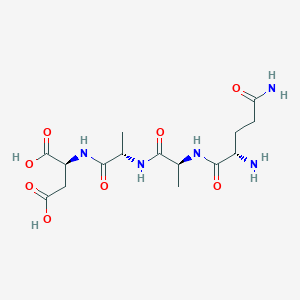
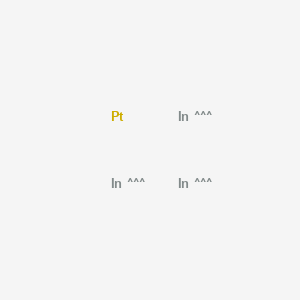
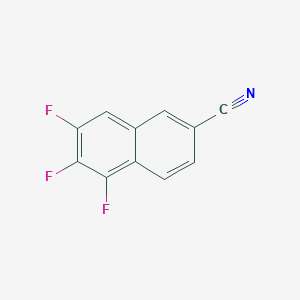
![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
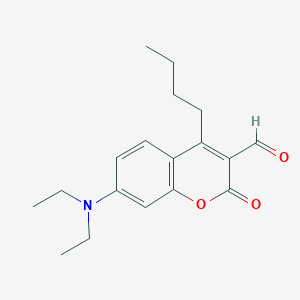
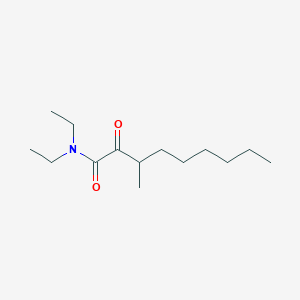
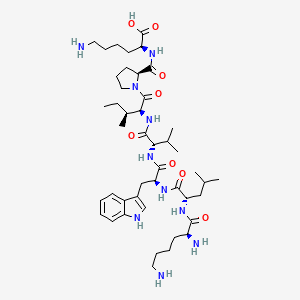
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)
